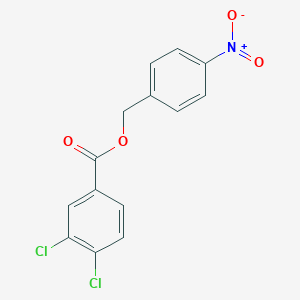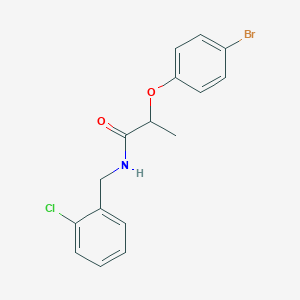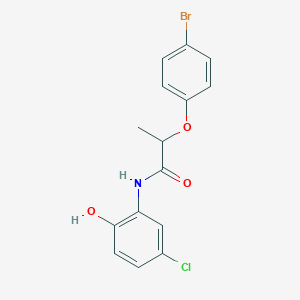
2-(4-bromophenoxy)-N-(2-furylmethyl)propanamide
Overview
Description
2-(4-bromophenoxy)-N-(2-furylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is commonly referred to as BFPFM and is a member of the amide class of organic compounds. BFPFM is a white crystalline powder that is soluble in organic solvents and is typically synthesized in a laboratory setting. In
Mechanism of Action
The mechanism of action of BFPFM is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, angiogenesis, and tumor growth. BFPFM has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BFPFM has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels. Additionally, BFPFM has been shown to inhibit the activity of various protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
BFPFM has been shown to have a variety of biochemical and physiological effects. In animal models, BFPFM has been shown to reduce inflammation and tumor growth, as well as improve motor function in models of Parkinson's disease. BFPFM has also been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer. Additionally, BFPFM has been shown to have a low toxicity profile, which makes it a promising candidate for further drug development.
Advantages and Limitations for Lab Experiments
One advantage of BFPFM is its low toxicity profile, which makes it a relatively safe compound to work with in a laboratory setting. Additionally, BFPFM has been shown to have a variety of potential therapeutic properties, which makes it a promising candidate for further drug development. However, one limitation of BFPFM is its relatively low yield in the synthesis process, which may make it difficult to produce large quantities for use in experiments.
Future Directions
There are several future directions for research on BFPFM. One area of interest is the development of BFPFM as a potential therapeutic agent for the treatment of cancer and other inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of BFPFM and to identify potential targets for drug development. Finally, studies are needed to determine the optimal dosage and administration methods for BFPFM in order to maximize its therapeutic potential.
Conclusion:
In conclusion, BFPFM is a promising compound with potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic effects make it a promising candidate for further drug development. While there are limitations to its synthesis and use in experiments, the low toxicity profile of BFPFM makes it a relatively safe compound to work with. Further research is needed to fully understand the mechanisms of action of BFPFM and to identify potential targets for drug development.
Scientific Research Applications
BFPFM has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. BFPFM has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BFPFM has been shown to have neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-10(19-12-6-4-11(15)5-7-12)14(17)16-9-13-3-2-8-18-13/h2-8,10H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBUPJHAGOEDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4111801.png)

![4-ethyl 2-methyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4111810.png)
![ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4111820.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B4111823.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111824.png)
![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B4111827.png)

![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4111864.png)



![1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4111886.png)
